molecular formula C14H24N2O5 B14862427 4-Carboxymethyl-2-isopropyl-5-oxo-piperazine-1-carboxylic acid tert-butyl ester

4-Carboxymethyl-2-isopropyl-5-oxo-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14862427
M. Wt: 300.35 g/mol
InChI Key: MKNNJWDQHQGEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-CARBOXYMETHYL-2-ISOPROPYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with carboxymethyl, isopropyl, and oxo groups, as well as a tert-butyl ester moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-CARBOXYMETHYL-2-ISOPROPYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of amino acids with tert-butyl esters. This can be achieved by treating the amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, resulting in the formation of tert-butyl esters with free amino groups . Another method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents to convert protected amino acids into tert-butyl esters .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the scalability and versatility of the production process .

Mechanism of Action

The mechanism of action of ®-4-CARBOXYMETHYL-2-ISOPROPYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The tert-butyl ester group acts as a protecting group for carboxylic acids, preventing unwanted reactions during synthesis . The compound’s stability against nucleophiles and reducing agents allows it to maintain its structure and functionality under various conditions .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5-propan-2-ylpiperazin-1-yl]acetic acid

InChI

InChI=1S/C14H24N2O5/c1-9(2)10-6-15(8-12(18)19)11(17)7-16(10)13(20)21-14(3,4)5/h9-10H,6-8H2,1-5H3,(H,18,19)

InChI Key

MKNNJWDQHQGEHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(C(=O)CN1C(=O)OC(C)(C)C)CC(=O)O

Origin of Product

United States

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